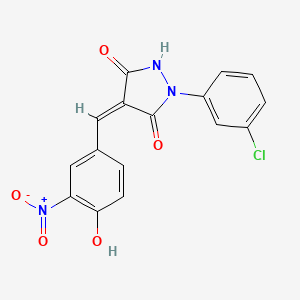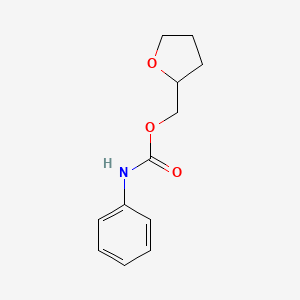
1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it an ideal candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione involves the inhibition of various enzymes and proteins in the body. The compound binds to specific receptors and blocks the activity of enzymes and proteins that are involved in the growth of cancer cells, inflammation, and bacterial infections. This leads to the suppression of disease progression and the promotion of healing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione have been extensively studied. The compound has been found to reduce the levels of inflammatory cytokines and chemokines, which are responsible for the inflammation caused by various factors. It also inhibits the activity of enzymes and proteins that are involved in the growth of cancer cells and bacterial infections. This leads to the suppression of disease progression and the promotion of healing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione in lab experiments include its unique properties, which make it an ideal candidate for the development of new drugs. The compound has shown promising results in the treatment of various diseases and has exhibited antibacterial properties. However, the limitations of using this compound in lab experiments include its toxicity and low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and bacterial infections. Another direction is to improve the synthesis method of the compound to increase its purity and yield. Additionally, research can be conducted to explore the toxicity and pharmacokinetics of the compound to determine its safety for use in humans. Overall, 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione has shown great potential for the development of new drugs and warrants further research.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione involves the reaction of 3-chlorobenzaldehyde, 4-hydroxy-3-nitrobenzaldehyde, and barbituric acid in the presence of a catalyst. The reaction is carried out in a solvent under controlled conditions to obtain the desired product. The purity of the compound can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential application in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been found to inhibit the growth of cancer cells and reduce the inflammation caused by various factors. The compound also exhibits antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c17-10-2-1-3-11(8-10)19-16(23)12(15(22)18-19)6-9-4-5-14(21)13(7-9)20(24)25/h1-8,21H,(H,18,22)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWCVJDVVNCLEF-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5158237.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5158250.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5158254.png)
![N~1~-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B5158261.png)
![1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5158271.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5158276.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5158279.png)
![1-(3-chlorobenzyl)-N-methyl-N-[3-(1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158287.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)
